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Compound of Interest

Compound Name: CI-39

Cat. No.: B15073255 Get Quote

An In-Depth Technical Guide to CI-39: An Antiviral Agent For Researchers, Scientists, and Drug

Development Professionals

Introduction
CI-39 is a novel antiviral compound isolated from the aqueous decoction of the traditional

Chinese medicine "ban lan gen," the root of Isatis indigotica.[1][2] It has been identified as a

non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human

Immunodeficiency Virus 1 (HIV-1).[1][3] This technical guide provides a comprehensive

overview of the chemical properties, mechanism of action, and antiviral activity of CI-39, along

with its derivatives.

Chemical Properties
The chemical structure of CI-39 was determined by spectroscopic data and confirmed by single

crystal X-ray diffraction to be methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate.[2]

Property Value Reference

IUPAC Name
methyl (1-methoxy-1H-indol-3-

yl)acetamidobenzoate
[2]

Molecular Formula C20H20N2O4 Inferred from structure

Appearance White powder [2]

Solubility Soluble in acetone [2]
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Mechanism of Action
CI-39 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][3]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into

the viral DNA. Instead, they bind to an allosteric site on the reverse transcriptase enzyme,

inducing a conformational change that inhibits its function. Specifically, CI-39 has been shown

to inhibit both the RNA-dependent DNA polymerase and the ribonuclease H activities of HIV-1

reverse transcriptase.[3][4]
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Mechanism of Action of CI-39 as an NNRTI.
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Antiviral Activity
CI-39 has demonstrated inhibitory activity against a range of viruses. Its primary

characterization is as an anti-HIV-1 agent.

Virus Strain EC50 (μM) CC50 (μM) Reference

HIV-1 Wild Type 3.40 >30 [1][3]

Influenza A Virus H3N2 2.59 (mM) - [5]

Herpes Simplex

Virus 1 (HSV-1)
- 0.95 (mM) - [5]

Coxsackievirus

B3
- 3.70 (mM) - [5]

Structure-Activity Relationship (SAR) and Derivative
Optimization
Following the discovery of CI-39, synthetic efforts and structure-activity relationship (SAR)

studies were undertaken to optimize its antiviral potency. A total of 57 derivatives of CI-39 were

synthesized, leading to the identification of compounds with significantly improved activity

against both wild-type and NNRTI-resistant strains of HIV-1.[1][2]

Compound
EC50 (μM) vs. Wild-
Type HIV-1

Notes Reference

CI-39 3.40 Natural Product [1]

10f 0.06 Optimized Derivative [1][2]

10i 0.06 Optimized Derivative [1][2]

Nevirapine (NVP) 0.03 Comparator Drug [1][2]

The optimized derivatives, 10f and 10i, exhibited activity comparable to the established NNRTI,

Nevirapine.[1][2] Further studies showed that these derivatives maintained potent activity

against a panel of seven NNRTI-resistant HIV-1 strains.[1][2] Notably, compound 10i was more
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active against the L100I/K103N double-mutant strain than both Nevirapine and Efavirenz

(EFV).[5]

Experimental Protocols
Synthesis of CI-39
Due to the limited availability of CI-39 from its natural source, a synthetic route was developed.

The synthesis involves the coupling of a 2-(1H-indol-3-yl)acetyl moiety with a methyl ortho-

substituted benzoate moiety, followed by the introduction of a methoxy group at the nitrogen

atom of the indole ring.[2] The precise, multi-step synthesis details are outlined in the

supplementary information of the source publication.

Anti-HIV-1 Assay
The anti-HIV-1 activity of CI-39 and its derivatives was evaluated using a cell-based assay. This

typically involves the infection of a susceptible cell line (e.g., MT-4 cells) with HIV-1 in the

presence of varying concentrations of the test compound. After a period of incubation, the

cytopathic effect (CPE) of the virus is measured, often using a colorimetric assay such as the

MTT method, to determine the concentration of the compound that protects 50% of the cells

from virus-induced cell death (EC50). Cytotoxicity of the compounds on uninfected cells is also

measured to determine the 50% cytotoxic concentration (CC50).

Prepare MT-4 cell suspension Infect cells with HIV-1 Add serial dilutions of CI-39 Incubate for 5 days Measure cell viability (MTT assay) Calculate EC50 and CC50

Click to download full resolution via product page

Workflow for Anti-HIV-1 Activity Assay.

Molecular Docking
To elucidate the binding mode of the more potent derivatives, molecular docking studies were

performed. These computational simulations place the compound into the NNRTI binding

pocket of the HIV-1 reverse transcriptase enzyme. The results of these studies for compound

10i revealed a potential binding pattern that explains its activity against NNRTI-resistant strains.

[5]
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Conclusion
CI-39 is a promising natural product lead compound for the development of new anti-HIV-1

agents. Its novel N-alkoxy indolylacetamide scaffold provides a new avenue for the design of

NNRTIs. The successful optimization of CI-39 into derivatives with potent activity against drug-

resistant viral strains highlights the potential of this chemical series for further preclinical and

clinical development. Future research will likely focus on the pharmacokinetic and toxicological

profiling of the lead derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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